Home > Products > Screening Compounds P126570 > Recombinant Alkali-tolerant Protein A
Recombinant Alkali-tolerant Protein A -

Recombinant Alkali-tolerant Protein A

Catalog Number: EVT-225822
CAS Number:
Molecular Formula:
Molecular Weight: 28 kDa
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Recombinant Alkali-tolerant Protein A was expressed in E.coli. It has the molecular mass of 28kD. The storage duration of recombinant Alkali-tolerant Protein A is 3 years
Overview

Recombinant Alkali-tolerant Protein A is a genetically engineered variant of the natural Protein A, originally derived from Staphylococcus aureus. This protein has been modified to exhibit enhanced stability and functionality in alkaline environments, making it particularly valuable in biotechnological applications, especially in the purification of antibodies. The development of this protein was driven by the need for more robust affinity ligands that can withstand harsh cleaning conditions commonly used in industrial processes.

Source

Recombinant Alkali-tolerant Protein A is produced through recombinant DNA technology, which involves inserting the gene encoding Protein A into host cells, typically Escherichia coli or yeast. This method allows for high-yield production while avoiding contamination with animal-derived components, aligning with regulatory requirements for therapeutic applications. The first commercial production of recombinant Protein A occurred in the 1990s, following changes in FDA regulations regarding the use of animal-derived proteins in therapeutic monoclonal antibody purification .

Classification

Recombinant Alkali-tolerant Protein A belongs to the class of immunoglobulin-binding proteins. It is specifically designed to bind to the Fc region of immunoglobulin G and other immunoglobulin classes, facilitating their purification from complex mixtures. This protein is categorized as an affinity ligand used in chromatography, particularly in the context of monoclonal antibody production and purification.

Synthesis Analysis

Methods

The synthesis of Recombinant Alkali-tolerant Protein A typically involves several key steps:

  1. Gene Cloning: The gene encoding Protein A is amplified and cloned into an expression vector.
  2. Transformation: The vector is introduced into a suitable host organism, such as Escherichia coli, which will express the protein.
  3. Expression: The host cells are cultured under conditions that induce protein expression.
  4. Purification: After expression, the protein is extracted and purified using affinity chromatography techniques.

Technical Details

The recombinant version often incorporates mutations that enhance its alkali tolerance. For instance, modifications may involve substitutions of specific amino acids (such as asparagine with histidine) to improve stability under alkaline conditions . These engineered variants are then tested for binding capacity and stability through rigorous assays.

Molecular Structure Analysis

Structure

Data

Molecular weight data indicates that recombinant variants may vary slightly based on the specific modifications made during engineering. The typical molecular weight remains around 42 kDa for the wild-type form, but variants can differ due to additional peptide sequences or modifications.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving Recombinant Alkali-tolerant Protein A is its binding interaction with immunoglobulins. This interaction occurs through non-covalent forces such as ionic bonds and hydrophobic interactions between the protein and the Fc region of antibodies.

Technical Details

In practical applications, alkali-resistant variants demonstrate significant retention of binding capacity even after prolonged exposure to alkaline solutions (e.g., 0.5 M sodium hydroxide) compared to their wild-type counterparts . This resilience allows for effective cleaning protocols without loss of functionality.

Mechanism of Action

Process

Recombinant Alkali-tolerant Protein A binds specifically to immunoglobulins via its Fc-binding domains. The mechanism involves:

  1. Binding: The protein interacts with the heavy chain of immunoglobulins.
  2. Stability: Enhanced alkali tolerance allows it to maintain binding integrity under harsh cleaning conditions.
  3. Release: Conditions can be adjusted (e.g., pH changes) to elute bound antibodies from the column during purification processes.

Data

Studies have shown that engineered variants can withstand extended periods in alkaline solutions while retaining over 80% of their binding capacity .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 42 kDa.
  • pH Stability Range: Functional from pH 2 to 10; cleaning processes can extend up to pH 13.
  • Dynamic Binding Capacity: Approximately 40 mg human immunoglobulin G per milliliter of resin at a specified breakthrough point .

Chemical Properties

  • Solubility: Highly soluble in aqueous buffers at physiological pH.
  • Stability: Designed to resist denaturation under alkaline conditions, maintaining structural integrity during purification cycles.
Applications

Recombinant Alkali-tolerant Protein A has a wide range of applications primarily in biopharmaceuticals:

  • Antibody Purification: Used extensively in affinity chromatography for isolating monoclonal antibodies from cell culture supernatants or serum.
  • Diagnostic Kits: Incorporated into various assays for detecting immunoglobulins.
  • Research Applications: Utilized in studies involving antibody interactions and structural biology research.

The advancements in recombinant technology have significantly improved the efficiency and reliability of antibody purification processes, making Recombinant Alkali-tolerant Protein A a critical component in modern biotechnological applications.

Introduction to Recombinant Alkali-tolerant Protein A in Biopharmaceutical Contexts [1] [5] [7]

Historical Evolution of Protein A Ligands in Antibody Purification

Protein A, first identified in Staphylococcus aureus in 1962, revolutionized antibody purification through its Fc-region binding specificity. Early native Protein A suffered from non-specific binding, low capacity (12–19 mg IgG/mL resin), and susceptibility to degradation during cleaning [1] [5]. The 1980s saw recombinant Protein A (rPA) eliminate cell-wall attachment domains, improving specificity and binding capacity. By 2012, >90% of monoclonal antibody (mAb) processes relied on Protein A chromatography due to its unparalleled purity (>99%) in a single step [5] [7].

Critical milestones include:

  • 1986: First therapeutic antibody (Orthoclone OKT3) using Protein A [5]
  • 2000s: Alkaline-stable mutants enabling 0.1–0.5 M NaOH cleaning
  • 2010s: High-capacity resins (e.g., MabSelect SuRe LX) reaching 80 mg/mL capacity [8]

Table 1: Evolution of Commercial Protein A Resins

GenerationLigand TypeMax Capacity (mg/mL)Alkaline Tolerance
Native Protein AWild-type12–19Low (pH ≤10)
Recombinant (1990s)Domain-engineered34–58Moderate (0.1M NaOH)
Alkali-tolerant (2010s)Mutant Z-domain58–80High (0.5M NaOH) [1] [5] [8]

Emergence of Alkali Tolerance as a Critical Engineering Target

Alkali tolerance became imperative for resin longevity and cost-effectiveness. Traditional Protein A degraded under standard clean-in-place (CIP) conditions (0.1–0.5 M NaOH), necessitating frequent resin replacement. Key degradation mechanisms include:

  • Deamidation: Asparagine (Asn) residues hydrolyze at high pH, particularly in flexible linkers [2]
  • Oxidation: Methionine and cysteine degradation in alkaline environments [3]

Rational mutagenesis strategies addressed these vulnerabilities:

  • Asn → Thr substitution (N23T): Increased structural stability by preventing deamidation in Protein A’s Z-domain [2]
  • Gly → Tyr/Trp substitution (G29Y/G29W): Enhanced hydrophobic core stability in domain C [2] [3]
  • Acidic residue reduction (E25A/E47A/D36A): Minimized charge repulsion in alkaline conditions [2]

These mutations enabled resins like MabCapture™ A to withstand >100 cycles of 0.2 M NaOH CIP while maintaining >90% binding capacity [1] [9].

Table 2: Key Mutations for Alkali Tolerance in Protein A

Mutation SiteAmino Acid ChangeStability ImprovementMechanism
Position 23Asn → Thr10-fold lifespan increasePrevents deamidation
Position 29Gly → Tyr/Trp8× alkaline stabilityStabilizes helix packing
Linker regionGlu/Asp → Ala70% residual capacity after 100h NaOHReduces electrostatic repulsion [2] [3]

Role in Modern Monoclonal Antibody (mAb) and Fc-Fusion Protein Production

Alkali-tolerant Protein A resins underpin platform processes for diverse biologics:

  • mAb Purification: Resins like MabSelect SuRe™ achieve 70% cost reduction and 2-day processing (vs. 5 days historically) by enabling:
  • High-load capacities (50–80 mg/mL) accommodating bioreactor titers >5 g/L [5] [8]
  • Integrated alkaline washes (pH 11) reducing host cell proteins (HCP) by 40% and irreversible aggregates by 60% [4]
  • Fc-Fusion Proteins: Engineered ligands with enhanced alkali stability (e.g., Amsphere A3) maintain binding despite atypical Fc conformations [9]
  • Continuous Processing: Alkaline-stable matrices support connected downstream operations with minimal resin fouling [5] [10]

A 2021 study demonstrated that pH 11 washes during Protein A chromatography:

  • Decreased free thiol content by 35% (preventing aggregation)
  • Improved colloidal stability during storage
  • Increased yields by 15% for aggregation-prone mAbs [4]

Properties

Product Name

Recombinant Alkali-tolerant Protein A

Molecular Weight

28 kDa

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.